molecular formula C18H14N4O3S B2745058 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-16-9

1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2745058
CAS No.: 391868-16-9
M. Wt: 366.4
InChI Key: DCWNTEMFNNDOIC-UHFFFAOYSA-N
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Description

1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a naphthothiazole ring fused with a nitrophenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 4,5-dihydronaphtho[1,2-d]thiazole with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl ring, where nucleophiles replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-methoxyphenyl)urea
  • 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-chlorophenyl)urea

Uniqueness

Compared to similar compounds, 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox behavior.

Properties

IUPAC Name

1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-4,6-9H,5,10H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWNTEMFNNDOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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